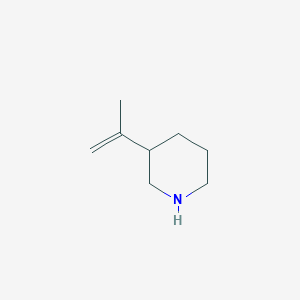

3-(Prop-1-en-2-yl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

3-prop-1-en-2-ylpiperidine |

InChI |

InChI=1S/C8H15N/c1-7(2)8-4-3-5-9-6-8/h8-9H,1,3-6H2,2H3 |

InChI Key |

XNWCKWISJHICBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Prop 1 En 2 Yl Piperidine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available precursors. For 3-(prop-1-en-2-yl)piperidine, several strategic disconnections can be envisioned.

A primary disconnection strategy involves severing the bond between the piperidine (B6355638) ring and the isopropenyl substituent. This leads to a 3-halopiperidine or a piperidine-3-one precursor and an isopropenyl organometallic reagent, such as isopropenylmagnesium bromide. This approach falls under the category of derivatization of a pre-existing piperidine ring.

Alternatively, disconnections of the C-N bonds within the ring suggest de novo synthesis strategies. Breaking the N1-C2 and N1-C6 bonds simultaneously points towards a cyclization precursor, such as a 1,5-dihalogenated compound reacting with a primary amine. A more common de novo approach involves disconnecting one C-N and one C-C bond, which could lead back to a linear amino-alkene or amino-ketone poised for intramolecular cyclization.

Finally, a powerful disconnection for forming the cyclic olefin precursor involves identifying a diene that can undergo a Ring-Closing Metathesis (RCM) reaction. This would disconnect two C-C bonds within the ring, leading to a linear N-alkenyl amine substrate.

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the piperidine ring from acyclic precursors. This approach offers high flexibility in introducing various substituents onto the ring system.

Intramolecular Cyclization Reactions

The formation of the piperidine ring through the cyclization of a single molecule is a widely used and effective strategy. nih.gov These reactions can be categorized by the type of bond being formed (C-N or C-C) and the nature of the reactive groups. mdpi.com

Key intramolecular cyclization approaches applicable to piperidine synthesis include:

Reductive Amination: Cyclization of δ-amino ketones or aldehydes, where an intramolecular imine or enamine is formed and subsequently reduced to yield the piperidine ring.

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl or nitrile provides a powerful method for constructing the piperidine skeleton. nih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amines, often initiated by radical initiators like triethylborane, can form the six-membered ring. For instance, intramolecular radical cyclization of 1,6-enynes can produce polysubstituted alkylidene piperidines. nih.gov

A highly efficient one-pot synthesis of 3-substituted piperidines has been achieved through the intramolecular cyclization of unsaturated amines, which allows for the nucleophilic installation of various functionalities. nih.gov While this specific study focused on azido (B1232118) and amino groups, the underlying principle of cyclizing an unsaturated amine can be adapted to install the isopropenyl group or a precursor. nih.gov

| Cyclization Strategy | Precursor Type | Key Transformation | Reference |

| Reductive Amination | δ-Amino ketone/aldehyde | Imine/Enamine formation and reduction | ajchem-a.com |

| Aza-Michael Addition | N-tethered α,β-unsaturated ester | Conjugate addition of amine | nih.gov |

| Radical-Mediated Cyclization | Unsaturated amino-aldehyde | Cobalt-catalyzed radical cyclization | mdpi.com |

| Hydroamination/Cyclization | Alkyne with pendant amine | Acid-mediated alkyne functionalization | mdpi.com |

Intermolecular Coupling and Annulation Strategies

Intermolecular strategies construct the piperidine ring by combining two or more separate components. nih.gov These methods, particularly cycloaddition and annulation reactions, are highly valuable for rapidly building molecular complexity.

Tunable [3+2] and [4+2] annulations offer divergent intermolecular coupling strategies to access N-heterocycles directly from olefins. nih.govrsc.org A [4+2] cycloaddition, or aza-Diels-Alder reaction, could involve the reaction of a diene with an imine to form a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. For the synthesis of 3-(prop-1-en-2-yl)piperidine, the isopropenyl group would need to be incorporated into either the diene or the imine component.

Recent advances have also demonstrated modular [5+1] cyclization approaches to construct N-aryl piperidines, showcasing the power of annulation in building complex piperidine structures diastereoselectively. nih.govacs.org These methods often involve the condensation of amines with aldehydes or ketones, followed by further cyclization steps. nih.gov

| Annulation Type | Reactant 1 | Reactant 2 | Intermediate/Product | Reference |

| [4+2] Cycloaddition | Diene | Imine | Tetrahydropyridine | nih.gov |

| [5+1] Annulation | δ-Hydroxyamine | Aldehyde | Piperidine | nih.gov |

| Divergent Annulation | Olefin | Allylsulfonamide | Piperidine | nih.gov |

Ring-Closing Metathesis for Alkenyl Piperidine Formation

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of unsaturated rings. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium developed by Grubbs, to facilitate the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and volatile ethylene. wikipedia.orgorganic-chemistry.org The synthesis of unsaturated nitrogen heterocycles, such as tetrahydropyridines, via RCM is a well-established and powerful strategy. nih.gov

To synthesize a precursor for 3-(prop-1-en-2-yl)piperidine, a suitable acyclic diene-amine substrate would be required. The RCM reaction would form a tetrahydropyridine ring, which could then be selectively reduced to the desired piperidine. The placement of the alkene substituents on the acyclic precursor is crucial for controlling the final position of the double bond in the cyclic product. The reaction is known for its tolerance of a wide variety of functional groups, making it a versatile tool in complex molecule synthesis. wikipedia.orgorganic-chemistry.org

| Catalyst Generation | Common Name | Key Features | Reference |

| 1st Generation | Grubbs Catalyst | High activity for terminal olefins | nih.gov |

| 2nd Generation | Grubbs Catalyst | Higher activity, better for hindered olefins | organic-chemistry.org |

| 3rd Generation | Hoveyda-Grubbs Catalyst | Increased stability and catalyst recovery | nih.gov |

Derivatization from Pre-existing Piperidine Rings

An alternative to building the ring from scratch is to modify an already-formed piperidine. This approach is often more direct if suitably substituted piperidine starting materials are readily available.

Functionalization of the Piperidine Ring System

Introducing substituents at specific positions on a piperidine ring requires selective C-H functionalization or the transformation of existing functional groups. Direct C-H functionalization at the C3 position of piperidine is challenging because this position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom. nih.govresearchgate.net

Therefore, indirect methods are often employed. One sophisticated strategy involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate to introduce functionality at the C3 position. nih.gov

More classical approaches often start with a piperidine derivative bearing a functional group at the C3 position, such as a ketone (N-protected piperidin-3-one). This ketone can be converted to the target isopropenyl group through several methods:

Wittig Reaction: Reaction with methylenetriphenylphosphorane (B3051586) would yield a 3-methylene piperidine.

Grignard Reaction: Addition of a methylmagnesium halide followed by dehydration would generate the desired 3-(prop-1-en-2-yl)piperidine.

Recent developments have also focused on palladium-catalyzed C(sp³)–H arylation at the C3 and C4 positions of piperidines using directing groups to control regioselectivity. acs.orgacs.org While focused on arylation, these principles of catalyst-controlled C-H activation could potentially be adapted for the installation of alkenyl groups. acs.org

Introduction of the Prop-1-en-2-yl Moiety via Alkylation or Olefination

The introduction of the isopropenyl group onto a pre-existing piperidine ring is a common and versatile approach. This can be achieved through standard alkylation or olefination reactions, typically requiring a suitable precursor such as a 3-substituted piperidine with a leaving group or a carbonyl functionality at the 3-position.

Alkylation:

One potential alkylation strategy involves the reaction of a nucleophilic isopropenyl equivalent with an electrophilic piperidine derivative. For instance, an N-protected 3-halopiperidine (e.g., 3-bromo- (B131339) or 3-iodopiperidine) can be coupled with an isopropenyl organometallic reagent, such as isopropenylmagnesium bromide (a Grignard reagent) or isopropenyllithium. sigmaaldrich.com The N-protection is crucial to prevent side reactions with the basic organometallic reagent. A common protecting group for this purpose is the Boc (tert-butoxycarbonyl) group. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

A hypothetical reaction scheme is presented below:

Step 1: Protection of the piperidine nitrogen. Piperidine is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-piperidine.

Step 2: Halogenation at the 3-position. This can be a challenging step and may require specific reagents to achieve regioselectivity.

Step 3: Grignard Reaction. The resulting N-Boc-3-halopiperidine is then reacted with isopropenylmagnesium bromide.

Step 4: Deprotection. The Boc group is removed under acidic conditions to yield 3-(prop-1-en-2-yl)piperidine.

Olefination:

A more direct and widely used method for introducing a double bond is the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglumenlearning.com This reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide. In the context of synthesizing 3-(prop-1-en-2-yl)piperidine, the starting material would be an N-protected 3-oxopiperidine (also known as N-protected-piperidin-3-one).

The phosphorus ylide required for this transformation is methylenetriphenylphosphorane (Ph₃P=CH₂), which can be generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium (n-BuLi). The reaction between the ylide and the 3-ketopiperidine derivative forms an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. masterorganicchemistry.comlumenlearning.com

A general reaction scheme for the Wittig olefination is as follows:

Step 1: Preparation of the Wittig reagent. Methyltriphenylphosphonium bromide is treated with a strong base (e.g., n-BuLi) in an anhydrous solvent like THF to generate the ylide.

Step 2: Olefination. The N-protected 3-oxopiperidine is added to the ylide solution, and the reaction mixture is stirred, typically at room temperature, to afford the N-protected 3-(prop-1-en-2-yl)piperidine.

Step 3: Deprotection. Removal of the protecting group yields the final product.

| Method | Starting Material | Reagent | Key Features |

| Alkylation | N-protected 3-halopiperidine | Isopropenylmagnesium bromide | Forms a C-C bond via nucleophilic substitution. |

| Olefination (Wittig) | N-protected 3-oxopiperidine | Methylenetriphenylphosphorane | Converts a ketone to an alkene. |

Stereoselective Synthesis of Enantiomers and Diastereomers

The synthesis of specific stereoisomers (enantiomers or diastereomers) of 3-(prop-1-en-2-yl)piperidine is of significant interest, particularly for pharmaceutical applications where biological activity is often stereospecific. google.com This requires the use of asymmetric synthesis techniques.

Application of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org

In the synthesis of 3-(prop-1-en-2-yl)piperidine, a chiral auxiliary could be attached to the piperidine nitrogen. This chiral N-acylpiperidine can then undergo a diastereoselective reaction. For example, a diastereoselective alkylation of the enolate derived from an N-acylated piperidin-3-one (B1582230) could be performed. The chiral auxiliary would direct the approach of the electrophile (in this case, a methylating agent, followed by an elimination step to form the double bond) to one face of the enolate, leading to a preponderance of one diastereomer. Subsequent removal of the chiral auxiliary would provide the enantiomerically enriched 3-(prop-1-en-2-yl)piperidine.

Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.org The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

Asymmetric Catalysis in Piperidine Synthesis

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it uses a catalytic amount of a chiral molecule to generate a large amount of the desired enantiomer. nih.gov For the synthesis of chiral 3-substituted piperidines, several catalytic asymmetric methods have been developed.

One relevant approach is the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) derivative. nih.govsnnu.edu.cn This method could potentially be adapted to introduce the isopropenyl group. A three-step process could be envisioned:

Partial reduction of pyridine (B92270) to a dihydropyridine. nih.govsnnu.edu.cn

Rh-catalyzed asymmetric coupling of the dihydropyridine with an isopropenylboronic acid derivative. nih.govsnnu.edu.cn

Reduction of the resulting tetrahydropyridine to the desired piperidine. nih.govsnnu.edu.cn

The enantioselectivity of this process is controlled by the chiral ligand attached to the rhodium catalyst. nih.govsnnu.edu.cn

| Catalyst System | Reaction Type | Key Advantage |

| Rhodium with chiral ligand | Asymmetric carbometalation | High enantioselectivity and functional group tolerance. nih.govsnnu.edu.cn |

Diastereoselective Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule that has multiple stereocenters. For polysubstituted piperidines, controlling the relative stereochemistry of the substituents is crucial. acs.orgnih.govacs.orgnih.govrsc.org

While 3-(prop-1-en-2-yl)piperidine itself has only one stereocenter (if the piperidine ring is otherwise unsubstituted), diastereoselective methods become important when other substituents are present on the ring. For instance, if a substituent already exists at another position (e.g., C-2, C-4, C-5, or C-6), the introduction of the isopropenyl group at C-3 must be controlled to achieve the desired relative stereochemistry.

One strategy involves the diastereoselective epoxidation of a tetrahydropyridine precursor, followed by regioselective ring-opening. acs.orgnih.gov The stereochemistry of the existing substituents on the tetrahydropyridine ring can direct the epoxidation to one face of the double bond. Subsequent reactions to open the epoxide and introduce the isopropenyl group would then proceed with a defined stereochemical outcome.

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of 3-(prop-1-en-2-yl)piperidine aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, use of less hazardous chemicals, and energy efficiency.

One area of focus is the replacement of hazardous solvents and reagents. For example, traditional Wittig reactions often use stoichiometric amounts of triphenylphosphine, generating triphenylphosphine oxide as a byproduct, which can be difficult to separate and represents significant waste. Catalytic versions of the Wittig reaction are being developed to address this issue.

Furthermore, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, is a key aspect of green chemistry. Enzyme-catalyzed reactions can offer high selectivity under mild conditions (aqueous media, room temperature), reducing the need for protecting groups and harsh reagents. For instance, transaminases could be used for the asymmetric synthesis of aminopiperidine precursors.

The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can also contribute to a greener process by reducing solvent usage and waste generation.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Atom Economy | Catalytic reactions (e.g., asymmetric catalysis) | Minimizes waste by maximizing the incorporation of starting materials into the final product. |

| Use of Safer Solvents | Replacing chlorinated solvents with greener alternatives (e.g., water, ethanol, or supercritical CO₂) | Reduces environmental pollution and health hazards. |

| Biocatalysis | Use of enzymes for stereoselective steps | High selectivity, mild reaction conditions, reduced waste. |

| One-Pot Reactions | Combining multiple synthetic steps | Reduces solvent use, energy consumption, and waste. |

Advanced Structural Elucidation and Conformational Analysis of 3 Prop 1 En 2 Yl Piperidine

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Multi-dimensional NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 3-(prop-1-en-2-yl)piperidine. By providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms, these techniques allow for a comprehensive mapping of the molecule's constitution and stereochemistry.

¹H NMR and ¹³C NMR for Core Structure and Substitution Pattern

The fundamental one-dimensional ¹H and ¹³C NMR spectra provide the initial and essential information for identifying the core piperidine (B6355638) ring and the attached isopropenyl substituent.

In the ¹H NMR spectrum, characteristic signals for the piperidine ring protons are expected in the range of approximately 1.5 to 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) typically appear at the lower field end of this range due to the deshielding effect of the nitrogen. The proton at the substitution site (C3) would likely appear as a multiplet, with its chemical shift influenced by the isopropenyl group. The isopropenyl group itself would present distinct signals: two singlets (or narrow doublets) for the terminal vinyl protons (=CH₂) around 4.7 ppm, and a singlet for the methyl group protons (-CH₃) around 1.7 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of unique carbon atoms and their chemical environments. For 3-(prop-1-en-2-yl)piperidine, eight distinct carbon signals are anticipated. The piperidine ring carbons would resonate in the range of approximately 24 to 60 ppm. The carbons bonded to the nitrogen (C2 and C6) would be found around 45-55 ppm, while the other ring carbons (C4, C5) would be further upfield. The substituted C3 carbon would have a chemical shift influenced by the alkyl and alkene groups. The isopropenyl group carbons would be identifiable by their characteristic shifts: the quaternary vinylic carbon (C=) would appear around 145 ppm, the terminal methylene (B1212753) carbon (=CH₂) around 112 ppm, and the methyl carbon (-CH₃) around 22 ppm.

A representative table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar substituted piperidines, is provided below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Prop-1-en-2-yl)piperidine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | 2.9 - 3.1 (axial & equatorial) | ~50 |

| 3 | 2.0 - 2.5 (axial & equatorial) | ~40 |

| 4 | 1.5 - 1.9 (axial & equatorial) | ~26 |

| 5 | 1.5 - 1.9 (axial & equatorial) | ~24 |

| 6 | 2.6 - 2.8 (axial & equatorial) | ~47 |

| N-H | 1.5 - 2.5 (broad) | - |

| C= | - | ~145 |

| =CH₂ | ~4.7 | ~112 |

| -CH₃ | ~1.7 | ~22 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments

To confirm the connectivity and establish the stereochemistry of 3-(prop-1-en-2-yl)piperidine, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-(prop-1-en-2-yl)piperidine, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4, etc.), confirming the ring structure. It would also be crucial in assigning the protons within the isopropenyl group if there were any observable couplings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in an HSQC spectrum connects a proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of each proton to its corresponding carbon in both the piperidine ring and the isopropenyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C correlations. This is particularly powerful for establishing the connectivity between different functional groups. For instance, an HMBC experiment would show a correlation between the proton at C3 of the piperidine ring and the quaternary carbon of the isopropenyl group, definitively confirming the point of attachment of the substituent to the ring. Correlations from the methyl protons of the isopropenyl group to its vinylic carbons would further solidify the substituent's structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the through-space proximity of protons, which is vital for stereochemical and conformational analysis. For 3-(prop-1-en-2-yl)piperidine, NOESY can help determine the relative orientation of the isopropenyl group (axial or equatorial) on the piperidine ring. For example, if the isopropenyl group is in an equatorial position, NOE cross-peaks would be expected between the C3 proton and the equatorial protons at C2 and C4. Conversely, an axial orientation would result in NOEs to the axial protons at C2, C4, and C6.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of 3-(prop-1-en-2-yl)piperidine and for analyzing its fragmentation patterns under ionization.

With a molecular formula of C₉H₁₇N, the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value from HRMS, typically with an accuracy in the parts-per-million (ppm) range. This high accuracy provides strong evidence for the elemental composition of the molecule.

The fragmentation pathway, observed in the mass spectrum (e.g., from electron ionization), can provide further structural confirmation. For 3-(prop-1-en-2-yl)piperidine, characteristic fragmentation patterns would be expected. Loss of the methyl group from the isopropenyl substituent would result in a significant [M-15]⁺ peak. Cleavage of the isopropenyl group as a whole would lead to a peak corresponding to the piperidine ring fragment. Alpha-cleavage, a common fragmentation pathway for amines, involving the breaking of the C-C bond adjacent to the nitrogen atom, would also be anticipated, leading to the formation of stable iminium ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-(Prop-1-en-2-yl)piperidine

| Ion | Calculated Exact Mass |

| [C₉H₁₇N]⁺ | 139.1361 |

| [C₉H₁₈N]⁺ ([M+H]⁺) | 140.1439 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. thieme-connect.comresearchgate.netnih.govresearchgate.net

The FT-IR spectrum of 3-(prop-1-en-2-yl)piperidine would exhibit characteristic absorption bands. A medium to weak band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the piperidine ring and the isopropenyl group would appear in the 2800-3000 cm⁻¹ region. A key absorption for the isopropenyl group would be the C=C stretching vibration, typically found around 1640-1650 cm⁻¹. The out-of-plane bending vibration of the terminal =CH₂ group would give rise to a strong band around 890 cm⁻¹.

FT-Raman spectroscopy provides complementary information. The C=C stretching vibration of the isopropenyl group is often strong in the Raman spectrum. The symmetric C-N-C stretching of the piperidine ring would also be observable.

Table 3: Key Predicted Vibrational Frequencies for 3-(Prop-1-en-2-yl)piperidine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C-H (sp³) | Stretching | 2850 - 2960 |

| C-H (sp²) | Stretching | 3010 - 3090 |

| C=C | Stretching | 1640 - 1650 |

| C-N | Stretching | 1000 - 1250 |

| =CH₂ | Out-of-plane bend | ~890 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation (If Crystalline)

Should 3-(prop-1-en-2-yl)piperidine or a suitable salt thereof be obtained in a crystalline form, single-crystal X-ray diffraction would provide the most definitive and detailed three-dimensional structural information in the solid state. nih.govresearchgate.net This technique would precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry.

The X-ray crystal structure would definitively establish the conformation of the piperidine ring, which is expected to adopt a chair conformation. nih.govresearchgate.net It would also reveal the orientation of the isopropenyl substituent at the 3-position, confirming whether it occupies an axial or equatorial position. Furthermore, the analysis would detail any intermolecular interactions, such as hydrogen bonding involving the N-H group, that stabilize the crystal lattice. For related substituted piperidines, the chair conformation is overwhelmingly favored. nih.govresearchgate.net

Conformational Preferences and Dynamics of the Piperidine Ring

The piperidine ring is not static and can exist in different conformations, with the chair form being the most stable. For a 3-substituted piperidine like 3-(prop-1-en-2-yl)piperidine, the substituent can be in either an axial or an equatorial position. These two chair conformers are in equilibrium through a process of ring inversion.

The conformational preference is governed by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. The isopropenyl group is a moderately bulky substituent, and thus it is highly probable that the equatorial conformer is the more stable and therefore the major conformer at equilibrium.

Computational modeling and variable-temperature NMR studies can be employed to quantify the energy difference between the axial and equatorial conformers and to determine the energy barrier for ring inversion. The analysis of coupling constants from the ¹H NMR spectrum, particularly the vicinal coupling constants between protons on adjacent carbons of the piperidine ring, can also provide strong evidence for the predominant conformation in solution. Large coupling constants (typically 8-12 Hz) between vicinal protons are indicative of a diaxial relationship, which is consistent with a chair conformation.

Ring Puckering and Inversion Dynamics

The six-membered piperidine ring is not planar; instead, it adopts a puckered conformation to relieve ring strain. The most stable and predominant conformation is the "chair" form. nih.govresearchgate.net This chair conformation is in a dynamic equilibrium, undergoing a process of ring inversion, or "flipping," between two distinct chair forms. In an unsubstituted piperidine ring, these two chair forms are energetically identical.

The precise geometry of the piperidine ring's pucker can be quantitatively described using the Cremer and Pople puckering parameters. mdpi.com These parameters, Q (total puckering amplitude), θ, and φ, define the extent and nature of the deviation from a mean plane. For a perfect chair conformation, these parameters take on specific values. However, the presence of substituents can lead to distortions from the ideal chair geometry. In related substituted piperidine systems, X-ray diffraction studies have provided precise puckering parameters. nih.govnih.gov

The energy barrier to ring inversion in piperidine is relatively low, allowing for rapid interconversion at room temperature. This dynamic process can be studied using techniques such as variable temperature NMR spectroscopy. optica.orgkorea.ac.kr By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the ring inversion process.

Below is an illustrative data table of typical ring puckering parameters for a substituted piperidine in a chair conformation, as determined by X-ray crystallography in a related compound.

| Puckering Parameter | Value | Description |

| Q (Å) | 0.573 (4) | Total puckering amplitude |

| θ (°) | 176.3 (4) | A measure of the deviation from a pure chair form |

| φ (°) | 153 (6) | A phase angle describing the type of pucker |

| Note: Data is for a related piperidine derivative and serves as a representative example. nih.gov |

Influence of the Prop-1-en-2-yl Substituent on Conformation

The introduction of a substituent at the 3-position of the piperidine ring breaks the symmetry of the ring inversion process, leading to two non-equivalent chair conformations. The substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is governed by a combination of steric and electronic effects.

Generally, substituents on a piperidine ring prefer to occupy the more spacious equatorial position to minimize unfavorable steric interactions, particularly 1,3-diaxial interactions with the axial hydrogen atoms at positions 5 and 1 (on the nitrogen). rsc.orgbham.ac.uk Therefore, for 3-(prop-1-en-2-yl)piperidine, it is expected that the conformer with the prop-1-en-2-yl group in the equatorial position will be the more stable and thus the major conformer at equilibrium.

The prop-1-en-2-yl group, being an unsaturated hydrocarbon, possesses a specific steric and electronic profile. The sp² hybridized carbons of the double bond and the attached methyl group create a certain steric demand that would be more pronounced in the sterically hindered axial position. Computational studies on similarly substituted piperidines have been employed to quantify the energy difference between the axial and equatorial conformers. sciforum.netnih.gov

The conformational preference can be experimentally determined using NMR spectroscopy, particularly by analyzing the coupling constants (J-values) of the ring protons. nih.gov The magnitude of the vicinal coupling constants is related to the dihedral angle between the coupled protons, which is different for axial-axial, axial-equatorial, and equatorial-equatorial relationships.

The following table illustrates the expected conformational equilibrium for 3-substituted piperidines, highlighting the general preference for the equatorial conformer.

| Substituent at C-3 | Conformer | Relative Population (at equilibrium) | Key Consideration |

| Prop-1-en-2-yl | Equatorial | Major | Minimization of 1,3-diaxial steric strain |

| Prop-1-en-2-yl | Axial | Minor | Increased steric interactions |

| Note: The exact population distribution would depend on the solvent and temperature and would need to be determined experimentally or through high-level computational methods. |

Chemical Reactivity and Transformation Pathways of 3 Prop 1 En 2 Yl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in reactions that lead to the formation of new bonds at the nitrogen center.

N-Alkylation and N-Acylation Reactions

N-Alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, typically an alkyl halide or a sulfonate, via an SN2 mechanism. acsgcipr.org The choice of solvent and base is crucial for achieving high yields and minimizing side reactions. Common conditions involve the use of a non-polar aprotic solvent and a mild base to deprotonate the secondary amine, thereby increasing its nucleophilicity. Catalytic methods, such as the direct amination of alcohols using a suitable metal catalyst, represent a greener alternative to traditional alkylation with alkyl halides. acsgcipr.orgnih.gov

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved by reacting 3-(prop-1-en-2-yl)piperidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride byproduct. organic-chemistry.org Thioesters have also been reported as stable and chemoselective acylating agents for indoles, a principle that can be extended to other heterocyclic amines like piperidine. beilstein-journals.org The resulting N-acylpiperidines are generally more stable and less basic than their parent amine due to the electron-withdrawing nature of the carbonyl group.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Piperidine Derivatives

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | N-Alkylpiperidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Acetonitrile) |

| N-Alkylation | Alcohol (R-OH) | N-Alkylpiperidine | Metal Catalyst (e.g., Ru, Ir), Heat |

| N-Acylation | Acyl Chloride (R-COCl) | N-Acylpiperidine | Base (e.g., Triethylamine, Pyridine), Aprotic Solvent |

| N-Acylation | Acid Anhydride ((RCO)₂O) | N-Acylpiperidine | Aprotic Solvent, Heat |

| N-Acylation | Thioester (R-COSR') | N-Acylpiperidine | Base (e.g., Cs₂CO₃), High Temperature |

Heterocycle Functionalization

The 3-(prop-1-en-2-yl)piperidine scaffold serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The reactivity of both the piperidine nitrogen and the isopropenyl group can be exploited to construct bicyclic and polycyclic structures.

One common strategy involves the initial N-functionalization of the piperidine ring, followed by intramolecular reactions involving the alkenyl side chain. For instance, N-acylation with a bifunctional reagent can set the stage for a subsequent intramolecular cyclization. The synthesis of pyrido[1,2-a]benzimidazoles has been reported through the reaction of 2-(cyanomethyl)benzimidazole (B160407) with various enaminones in the presence of piperidine as a catalyst, showcasing how piperidine can facilitate the formation of fused systems. kau.edu.sa While not a direct reaction of 3-(prop-1-en-2-yl)piperidine itself, this illustrates a general principle of using piperidine moieties in the construction of complex heterocycles. The Vilsmeier-Haack reagent has also been employed in the synthesis of various fused heterocycles, including pyrazole (B372694) carbaldehydes, which can be further elaborated. rsc.org

Transformations Involving the Alkenyl Moiety

The exocyclic double bond of the isopropenyl group is susceptible to a variety of addition and cycloaddition reactions, providing a gateway to a wide range of functionalized piperidine derivatives.

Catalytic Hydrogenation and Reduction Reactions

The double bond of the isopropenyl group can be selectively reduced to an isopropyl group through catalytic hydrogenation. This transformation is typically carried out under a hydrogen atmosphere in the presence of a heterogeneous metal catalyst.

Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel (Ra-Ni). illinois.edulibretexts.org The choice of catalyst, solvent, temperature, and pressure can influence the rate and selectivity of the reaction. illinois.eduutwente.nl For instance, palladium catalysts are generally effective under mild conditions, while ruthenium and rhodium may require higher temperatures and pressures. illinois.edu Asymmetric hydrogenation using chiral catalysts, such as those based on rhodium or ruthenium with chiral ligands like BINAP, can be employed to achieve enantioselective reduction if a prochiral center is generated. mdpi.comtcichemicals.com

Table 2: Catalysts for the Hydrogenation of Alkenes

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), Room Temp - 80°C, Solvent (e.g., Ethanol, Ethyl Acetate) | Highly active and commonly used. |

| Platinum Dioxide (PtO₂) | H₂ (1-4 atm), Room Temp, Solvent (e.g., Acetic Acid, Ethanol) | Adams' catalyst; often used for hydrogenation of aromatic rings as well. |

| Raney Nickel (Ra-Ni) | H₂ (50-100 atm), 50-150°C, Solvent (e.g., Ethanol) | Less expensive but often requires more forcing conditions. |

| Rhodium on Carbon (Rh/C) | H₂ (1-100 atm), Room Temp - 100°C, Solvent (e.g., Ethanol, Water) | Resistant to poisoning and effective for aromatic ring reduction. mdpi.com |

| Ruthenium on Carbon (Ru/C) | H₂ (70-100 atm), 70-150°C, Solvent (e.g., Methanol, Water) | Very resistant to poisoning; can reduce aromatic rings and other functional groups. illinois.edu |

Electrophilic Additions (e.g., Hydroboration, Halogenation)

The electron-rich double bond of the isopropenyl group is susceptible to attack by electrophiles. Electrophilic addition reactions provide a powerful tool for introducing a variety of functional groups at the side chain.

Hydroboration-Oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. Treatment of 3-(prop-1-en-2-yl)piperidine with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in the presence of a base, yields the corresponding primary alcohol, 2-(piperidin-3-yl)propan-1-ol. masterorganicchemistry.com The reaction proceeds via a syn-addition of the hydrogen and boron atoms to the double bond. masterorganicchemistry.com The hydroboration of a related compound, (4SR,5RS)-3-benzyl-4-(tert-butyldimethylsilyloxymethyl)-4-cyclobutyl-5-(1-methoxyprop-2-en-2-yl)-1,3-oxazolidin-2-one, has been shown to proceed stereoselectively. researchgate.net

Halogenation involves the addition of halogens (Cl₂, Br₂, I₂) across the double bond. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihaloalkane. mt.comlibretexts.org In the case of 3-(prop-1-en-2-yl)piperidine, this would yield 3-(1,2-dihalo-prop-2-yl)piperidine. The reaction conditions, such as the choice of solvent, can influence the outcome. In the presence of nucleophilic solvents like water or alcohols, halohydrins or haloethers can be formed. Halogenation of pyridines can be achieved through the formation of Zincke imine intermediates, which undergo regioselective halogenation under mild conditions. nih.govchemrxiv.org

Pericyclic Reactions (e.g., Cycloadditions)

The isopropenyl group of 3-(prop-1-en-2-yl)piperidine can participate as a 2π component in cycloaddition reactions, offering a pathway to construct new ring systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The isopropenyl group can act as a dienophile in a Diels-Alder reaction with a suitable diene. However, due to the presence of an alkyl substituent, its reactivity as a dienophile is somewhat diminished compared to electron-deficient alkenes. The reaction would lead to the formation of a six-membered ring fused to the piperidine substituent. The regioselectivity of the nitroso Diels-Alder reaction has been shown to be highly dependent on the substituents on the diene and dienophile, as well as the reaction conditions. researchgate.net

[2+2] Cycloaddition: Photochemical [2+2] intramolecular cycloaddition of dienes has been utilized to form bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. mdpi.com This suggests that 3-(prop-1-en-2-yl)piperidine, if appropriately functionalized on the nitrogen, could potentially undergo intramolecular [2+2] cycloadditions.

Electrocyclization: While the isolated isopropenyl group itself does not undergo electrocyclization, derivatives of 3-(prop-1-en-2-yl)piperidine containing extended conjugated systems can participate in such reactions. For instance, if the nitrogen atom is functionalized with a group that can be converted into a conjugated system with the isopropenyl moiety, a 6π-electrocyclization could be triggered to form a fused six-membered ring. Aza-Wittig/6π-electrocyclization cascades have been developed for the synthesis of 1,6-dihydropyridines. acs.org

Oxidation Reactions (e.g., Epoxidation, Cleavage)

The isopropenyl group of 3-(prop-1-en-2-yl)piperidine is susceptible to various oxidation reactions, common for alkenes. These transformations can lead to the formation of epoxides or the cleavage of the carbon-carbon double bond, yielding ketone or aldehyde functionalities.

Epoxidation: The reaction of the isopropenyl group with peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), is expected to form the corresponding epoxide, 3-(2-methyloxiran-2-yl)piperidine. saskoer.ca This reaction typically proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene. libretexts.orglibretexts.org The three-membered ring of the resulting epoxide is highly strained and can be opened by various nucleophiles, providing a route to a range of 1,2-difunctionalized piperidine derivatives. wikipedia.org

Oxidative Cleavage: The double bond of the isopropenyl substituent can be cleaved through ozonolysis. youtube.comlibretexts.org This reaction involves the treatment of the compound with ozone, followed by a work-up step. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would yield 3-acetylpiperidine and formaldehyde. libretexts.org An oxidative work-up, on the other hand, would lead to the formation of the corresponding carboxylic acid. Stronger oxidizing agents like hot potassium permanganate (B83412) can also achieve this cleavage, typically yielding the carboxylic acid directly. libretexts.org

| Oxidation Reaction | Reagents | Expected Major Product(s) |

| Epoxidation | mCPBA | 3-(2-Methyloxiran-2-yl)piperidine |

| Ozonolysis (Reductive Work-up) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | 3-Acetylpiperidine, Formaldehyde |

| Ozonolysis (Oxidative Work-up) | 1. O₃; 2. H₂O₂ | 3-Acetylpiperidine, Formic Acid |

| Strong Oxidation | Hot KMnO₄ | 3-Carboxypiperidine, Carbon Dioxide |

Reactivity of the Piperidine Ring Carbons

The carbon atoms of the piperidine ring exhibit reactivity that can be influenced by the presence of the 3-isopropenyl substituent. Functionalization can occur at various positions, and the ring can participate in radical-mediated reactions.

Functionalization at Various Ring Positions

The functionalization of the piperidine ring can be challenging due to the relatively unactivated C-H bonds. However, various methods have been developed for the introduction of substituents. The position of functionalization is often directed by the nitrogen atom or by pre-existing substituents.

Direct C-H functionalization of piperidines can be achieved through various catalytic systems. For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce functional groups at the C2 and C4 positions, with the selectivity being controlled by the choice of catalyst and the nitrogen protecting group. d-nb.infonih.gov Functionalization at the C3 position is often more challenging due to the deactivating inductive effect of the nitrogen atom. nih.gov Therefore, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by ring-opening, have been employed to achieve C3-substitution. d-nb.infonih.gov

The presence of the 3-isopropenyl group can influence the regioselectivity of these reactions. The steric bulk of the isopropenyl group may hinder attack at the C3 and C4 positions, potentially favoring functionalization at the C2, C5, and C6 positions. For nucleophilic attack on a derivatized piperidine, such as a pyridinium (B92312) salt, a substituent at the 3-position can exert a steric effect, influencing the ratio of 2,3- to 2,5-disubstituted products. cdnsciencepub.com

| Position | Potential Functionalization Method | Controlling Factors |

| C2 | Directed C-H activation, Lithiation-substitution | Nitrogen protecting group, Catalyst d-nb.infonih.gov |

| C3 | Indirect methods (e.g., conjugate addition to pyridinium salts) | Steric and electronic effects of the substituent nih.govsnnu.edu.cn |

| C4 | Directed C-H activation | Catalyst, Steric shielding of C2 d-nb.infonih.gov |

| C5/C6 | Nucleophilic substitution on pyridinium ions | Electronic effects, Steric hindrance from C3-substituent cdnsciencepub.com |

Radical Reactions

The isopropenyl group of 3-(prop-1-en-2-yl)piperidine provides a handle for radical reactions. The addition of radicals to the double bond can initiate further transformations, such as cyclizations.

Radical Addition: In the presence of a radical initiator, a radical species can add to the isopropenyl double bond. This addition typically occurs at the less substituted carbon, leading to the formation of a more stable tertiary radical on the adjacent carbon. This intermediate can then be trapped by another species to form a new C-C or C-heteroatom bond. libretexts.orgarxiv.org

Radical Cyclization: If a radical can be generated elsewhere in the molecule, intramolecular radical cyclization onto the isopropenyl group can occur. For instance, a radical generated on the piperidine nitrogen or a carbon atom of the ring could potentially add to the double bond to form a bicyclic system. beilstein-journals.orgmdpi.comscispace.com The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) would depend on the position of the initial radical and the stability of the resulting ring systems.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving 3-(prop-1-en-2-yl)piperidine is crucial for predicting and controlling the outcome of its transformations.

Epoxidation: The epoxidation of the isopropenyl group with a peroxyacid is believed to proceed through a concerted "butterfly" transition state. saskoer.ca This mechanism involves the simultaneous formation of the C-O bonds of the epoxide ring and the transfer of a proton within the peroxyacid molecule. This concerted nature explains the observed syn-addition of the oxygen atom to the double bond. libretexts.org

Ozonolysis: The mechanism of ozonolysis involves the initial 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide). This intermediate is unstable and rapidly rearranges to a more stable secondary ozonide. The work-up of the secondary ozonide with a reducing or oxidizing agent then cleaves it to the final carbonyl products. youtube.com

Radical Addition to the Alkene: The radical addition to the isopropenyl group follows a chain reaction mechanism. The initiation step involves the formation of a radical species. In the propagation steps, this radical adds to the terminal carbon of the double bond to generate a more stable tertiary radical. This new radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to form the product and regenerate a radical to continue the chain. libretexts.org

Functionalization of the Piperidine Ring: The mechanisms for piperidine ring functionalization are varied. Directed metalation-substitution pathways involve the deprotonation of a C-H bond, often directed by a coordinating group on the nitrogen, to form an organometallic intermediate which then reacts with an electrophile. researchgate.net Rhodium-catalyzed C-H insertion reactions are thought to involve the formation of a metal-carbene intermediate which then inserts into a C-H bond of the piperidine ring. d-nb.infonih.gov

| Reaction | Key Mechanistic Steps | Intermediate(s) |

| Epoxidation | Concerted oxygen transfer | "Butterfly" transition state |

| Ozonolysis | 1,3-Dipolar cycloaddition, Rearrangement | Primary ozonide, Secondary ozonide |

| Radical Addition | Initiation, Propagation (addition, abstraction), Termination | Carbon-centered radicals |

| C-H Functionalization | Directed metalation or Catalytic C-H insertion | Organometallic species, Metal-carbene complexes |

Derivatization and Analogue Synthesis of 3 Prop 1 En 2 Yl Piperidine

Design Principles for Structural Analogues

The design of structural analogues of 3-(prop-1-en-2-yl)piperidine is guided by principles that aim to systematically explore the structure-activity relationship (SAR) and optimize the properties of the lead compound. These principles include scaffold hopping, isosteric replacements, and diversity-oriented synthesis.

Scaffold hopping involves the replacement of the central piperidine (B6355638) core with a different heterocyclic or carbocyclic structure while maintaining the spatial arrangement of key functional groups. This strategy aims to discover novel scaffolds with improved properties. For instance, the piperidine ring could be replaced by other six-membered heterocycles like tetrahydropyran (B127337) or morpholine, or even by five-membered rings such as pyrrolidine.

Isosteric replacement is a more conservative approach where an atom or a group of atoms is replaced by another with similar steric and electronic properties. mdpi.com For example, the nitrogen atom in the piperidine ring could be replaced by a carbon atom to yield a cyclohexane (B81311) analogue, or the isopropenyl side chain could be replaced by other groups of similar size, such as a cyclopropyl (B3062369) or a tert-butyl group. These subtle modifications can lead to significant changes in the compound's physical and biological properties.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules from a common starting material. nih.govnih.gov This approach is particularly useful for exploring the chemical space around the 3-(prop-1-en-2-yl)piperidine scaffold. A DOS approach could start with a key intermediate that can be divergently modified to introduce diversity in the N-substituent, the piperidine ring, and the prop-1-en-2-yl side chain. This allows for the creation of a library of analogues with varied structural features, increasing the probability of identifying compounds with desired properties.

Synthesis of N-Substituted 3-(Prop-1-en-2-yl)piperidine Analogues

The secondary amine of the piperidine ring in 3-(prop-1-en-2-yl)piperidine is a prime site for derivatization. N-substitution is a common strategy to modulate the compound's polarity, basicity, and steric bulk. A variety of substituents can be introduced at the nitrogen atom through standard alkylation or acylation reactions.

For example, reaction of 3-(prop-1-en-2-yl)piperidine with an alkyl halide (R-X) in the presence of a base can yield the corresponding N-alkylated analogue. Similarly, acylation with an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O) affords the N-acylated derivative. The choice of the substituent 'R' can range from simple alkyl and aryl groups to more complex functional moieties, allowing for a systematic exploration of the SAR.

| Reagent | Reaction Type | Product |

| Benzyl bromide | N-Alkylation | 1-Benzyl-3-(prop-1-en-2-yl)piperidine |

| Acetyl chloride | N-Acylation | 1-Acetyl-3-(prop-1-en-2-yl)piperidine |

| Phenyl isocyanate | N-Carbamoylation | N-Phenyl-3-(prop-1-en-2-yl)piperidine-1-carboxamide |

Table 1: Examples of N-Substituted Analogues of 3-(Prop-1-en-2-yl)piperidine

Synthesis of Piperidine Ring-Substituted Analogues

Introducing substituents onto the piperidine ring itself can significantly impact the conformation and properties of the molecule. The synthesis of such analogues can be challenging and often requires the use of appropriately substituted starting materials or the development of regioselective functionalization methods.

One reported example of a piperidine ring-substituted analogue is 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one. chemrevlett.com This compound was synthesized and its structure confirmed, with the piperidine ring adopting a chair conformation and the substituent in an equatorial orientation. chemrevlett.com The synthesis of such compounds often involves multi-step sequences starting from acyclic precursors or functionalized piperidines.

Further substitutions at other positions of the piperidine ring (C2, C4, C5, C6) would allow for a comprehensive exploration of the SAR. For instance, alkylation at the C4 position could be achieved through the deprotonation of a corresponding 4-piperidone (B1582916) followed by reaction with an electrophile.

| Substituent Position | Example Analogue | Synthetic Precursor |

| C2, C6 | 2,6-Diphenyl-3-(prop-1-en-2-yl)piperidin-4-one | Acyclic amino ketone |

| C4 | 4-Methyl-3-(prop-1-en-2-yl)piperidine | 3-(Prop-1-en-2-yl)piperidin-4-one |

Table 2: Examples of Piperidine Ring-Substituted Analogues

Modification of the Prop-1-en-2-yl Side Chain

The prop-1-en-2-yl (isopropenyl) side chain offers another site for chemical modification, allowing for the introduction of a variety of functional groups. The double bond can undergo several types of reactions, including reduction, oxidation, and addition reactions.

Reduction: Catalytic hydrogenation of the double bond in 3-(prop-1-en-2-yl)piperidine would yield 3-isopropylpiperidine. This transformation can be achieved using various catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. d-nb.info

Oxidation: The isopropenyl group can be oxidized to introduce oxygen-containing functionalities. For example, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would form the corresponding epoxide. Subsequent ring-opening of the epoxide can lead to a diol or other functionalized derivatives. Alternatively, ozonolysis would cleave the double bond to produce a ketone (3-acetylpiperidine). On a related compound, 3-(prop-2-en-1-yl)piperidine-2,6-dione, the carbonyl groups can be oxidized to form more complex structures. smolecule.com

Hydroboration-Oxidation: This two-step reaction sequence can be used to convert the isopropenyl group into a primary alcohol with anti-Markovnikov regioselectivity. masterorganicchemistry.comambeed.com Treatment of 3-(prop-1-en-2-yl)piperidine with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base would yield (2-(piperidin-3-yl)propan-1-ol).

| Reaction Type | Reagents | Product |

| Hydrogenation | H₂, Pd/C | 3-Isopropylpiperidine |

| Epoxidation | m-CPBA | 3-(1-Methyloxiran-2-yl)piperidine |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(Piperidin-3-yl)propan-1-ol |

| Ozonolysis | 1. O₃; 2. DMS | 3-Acetylpiperidine |

Table 3: Examples of Side Chain Modifications

Combinatorial Library Synthesis

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of diverse compounds, which is highly valuable for lead discovery and optimization. nih.gov While specific combinatorial libraries based on the 3-(prop-1-en-2-yl)piperidine scaffold are not extensively documented, the principles of combinatorial synthesis can be readily applied.

A solid-phase or solution-phase combinatorial approach could be designed to generate a library of analogues with variations at the N-position, the piperidine ring, and the side chain. For example, a resin-bound 3-(prop-1-en-2-yl)piperidine derivative could be subjected to a series of parallel reactions with a diverse set of building blocks. This would allow for the efficient creation of a large library of compounds for high-throughput screening. The development of such libraries would significantly accelerate the exploration of the chemical space around this scaffold.

Computational and Theoretical Chemistry Studies of 3 Prop 1 En 2 Yl Piperidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-(prop-1-en-2-yl)piperidine, providing detailed information about its electronic structure, stability, and geometry.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 3-(prop-1-en-2-yl)piperidine, DFT calculations, often employing basis sets such as 6-311G(d,p), would be used to determine the molecule's optimized geometry, corresponding to its most stable three-dimensional arrangement. These calculations yield key energetic data, such as the total energy of the molecule, which is crucial for comparing the stability of different conformations (e.g., chair vs. boat for the piperidine (B6355638) ring, and axial vs. equatorial for the substituent).

Key parameters that would be determined from DFT calculations for 3-(prop-1-en-2-yl)piperidine include:

Optimized Bond Lengths and Angles: Precise values for all interatomic distances and angles.

Dihedral Angles: Defining the spatial orientation of the prop-1-en-2-yl group relative to the piperidine ring.

Total Energy and Heats of Formation: Indicators of the molecule's thermodynamic stability.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The spatial distribution of the HOMO indicates regions that are most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO highlights regions susceptible to accepting electrons (electrophilic sites).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more polarizable and reactive.

From the HOMO and LUMO energy values, various global reactivity descriptors for 3-(prop-1-en-2-yl)piperidine could be calculated to quantify its chemical behavior.

Table 1: Predicted Reactivity Indices for 3-(Prop-1-en-2-yl)piperidine (Note: The following table is illustrative. Specific values for 3-(prop-1-en-2-yl)piperidine require dedicated computational studies and were not found in the searched literature.)

| Parameter | Formula | Significance | Predicted Value |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability | Data not available |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons | Data not available |

| Electronegativity (χ) | -μ | Power to attract electrons | Data not available |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons | Data not available |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. For 3-(prop-1-en-2-yl)piperidine, the MEP surface would illustrate the regions of positive and negative electrostatic potential, which are crucial for predicting sites of nucleophilic and electrophilic attack.

Typically, color-coding is used:

Red/Yellow: Regions of negative potential (electron-rich), such as around the nitrogen atom of the piperidine ring, indicating likely sites for electrophilic attack.

Blue: Regions of positive potential (electron-poor), often found around the hydrogen atoms, particularly the one attached to the nitrogen, indicating sites for nucleophilic attack.

Green: Neutral or non-polar regions, such as the hydrocarbon backbone.

This analysis is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and molecular recognition.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum chemical calculations focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of 3-(prop-1-en-2-yl)piperidine over time. By simulating the movements of atoms according to classical mechanics, MD can explore the molecule's conformational landscape, revealing the relative stabilities of different conformers and the energy barriers for interconversion.

For 3-(prop-1-en-2-yl)piperidine, MD simulations would be particularly useful for:

Conformational Analysis: Sampling the various chair and boat conformations of the piperidine ring and the rotational orientations of the prop-1-en-2-yl substituent.

Stability Assessment: Determining the most populated (i.e., most stable) conformations in a given environment (e.g., in a solvent like water or in the gas phase).

Interaction with Solvents: Simulating how solvent molecules arrange around the solute and influence its conformation and dynamics.

Parameters such as the Root-Mean-Square Deviation (RMSD) would be monitored to assess the stability of the molecule's structure throughout the simulation.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For 3-(prop-1-en-2-yl)piperidine, DFT calculations could be used to predict various spectroscopic parameters.

Table 2: Computationally Predicted Spectroscopic Data (Note: The following table is illustrative. Specific values for 3-(prop-1-en-2-yl)piperidine require dedicated computational studies and were not found in the searched literature.)

| Spectroscopic Technique | Predicted Parameters | Significance |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Helps assign experimental IR bands to specific molecular vibrations (e.g., C-N stretch, C=C stretch, N-H stretch). |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts | Predicts the positions of signals in NMR spectra, aiding in structure elucidation and assignment of experimental resonances. |

| UV-Visible Spectroscopy | Electronic transition energies and oscillator strengths | Predicts the wavelength of maximum absorption (λmax) corresponding to electronic excitations, such as π→π* transitions in the alkene group. |

These theoretical predictions, when compared with experimental data, can provide a high degree of confidence in the structural assignment of the molecule.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational methods are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For reactions involving 3-(prop-1-en-2-yl)piperidine, such as its synthesis or subsequent transformations, computational studies can identify the structures of transition states and intermediates.

By calculating the activation energies for different possible pathways, researchers can determine the most likely mechanism for a given reaction. This approach provides a molecular-level understanding of how bonds are formed and broken, what factors control the reaction rate, and why certain products are favored over others. For example, a computational study could investigate the mechanism of electrophilic addition to the double bond of the prop-1-en-2-yl group, clarifying the regioselectivity and stereoselectivity of the reaction.

Molecular Docking Studies for Ligand-Target Interaction Modeling

For a hypothetical molecular docking study of 3-(prop-1-en-2-yl)piperidine, the initial step would be the selection of a relevant biological target. This choice is usually guided by preliminary in vitro or in silico data suggesting a potential interaction. The three-dimensional structure of the target protein, often obtained from crystallographic or NMR studies, is then used to predict the preferred binding orientation of the ligand.

Identification of Putative Binding Sites

The identification of putative binding sites on a target protein is a critical aspect of molecular docking. This process involves computational algorithms that search the protein's surface for cavities and pockets that are sterically and chemically suitable for ligand binding. The physicochemical properties of these sites, such as volume, shape, and electrostatic potential, are analyzed to determine the most likely points of interaction for 3-(prop-1-en-2-yl)piperidine. Without experimental or predictive data suggesting an affinity for a specific target, the selection of a protein for such a study remains speculative.

Analysis of Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Following the identification of a plausible binding site, a detailed analysis of the interaction modes between 3-(prop-1-en-2-yl)piperidine and the amino acid residues of the target would be conducted. This analysis elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions typically investigated include:

Hydrogen Bonding: The piperidine ring of the compound contains a secondary amine group that can act as both a hydrogen bond donor and acceptor. This feature would be a primary focus in analyzing potential interactions with polar amino acid residues within the binding site.

A summary of these potential interactions is presented in the table below, based on the structural features of 3-(prop-1-en-2-yl)piperidine.

| Interaction Type | Potential Interacting Group on 3-(Prop-1-en-2-yl)piperidine | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Piperidine N-H | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Piperidine Nitrogen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Prop-1-en-2-yl group, Piperidine CH2 groups | Alanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan |

It is imperative to note that the information presented is based on the fundamental principles of molecular interactions and the known chemical properties of the piperidine scaffold. The absence of specific molecular docking studies for 3-(prop-1-en-2-yl)piperidine in the current body of scientific literature means that any detailed analysis of its binding behavior remains theoretical. Further experimental and computational research is required to elucidate the specific ligand-target interactions of this compound.

Bio Organic and Mechanistic Biological Investigations Non Clinical Focus

Structure-Activity Relationship (SAR) Studies on Derivatives of 3-(Prop-1-en-2-yl)piperidine

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For piperidine (B6355638) derivatives, SAR investigations have revealed key structural features that govern their biological activity.

One critical determinant of activity is the nature and position of substituents on the piperidine ring. For instance, in a series of histamine H3 and sigma-1 (σ1) receptor antagonists, the piperidine moiety itself was identified as a crucial structural element for dual activity. nih.gov Replacing a piperazine ring with a piperidine ring significantly enhanced affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov Specifically, a comparison between two compounds differing only in this core structure showed a dramatic increase in σ1 receptor affinity (K_i changing from 1531 nM for the piperazine analog to 3.64 nM for the piperidine analog). nih.gov

Furthermore, substitutions on other parts of the molecule, in conjunction with the piperidine core, modulate potency and selectivity. In a study of benzimidazole-based piperidine hybrids as cholinesterase inhibitors, the nature of substituents on an associated aryl ring significantly influenced inhibitory potential. semanticscholar.org For example, compounds with a nitro group (m-NO2) on the phenyl ring showed good inhibition, and this activity changed with the replacement of the nitro group with other substituents like methyl (p-CH3) or methoxy (o-OCH3 and p-OCH3) groups. semanticscholar.org Similarly, for compounds designed as Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitors, a phenyl ring directly linked at position 6 of a connected pyridine (B92270) nucleus was found to be critical for activity. mdpi.com These findings underscore that the biological effects of piperidine derivatives are finely tuned by the interplay of the core ring and its peripheral substituents.

Ligand-Protein Interaction Studies (in vitro)

Receptor binding assays are fundamental in vitro tools used to determine the affinity of a ligand for a specific receptor. Piperidine derivatives have been extensively evaluated for their binding affinity to various receptors, particularly G protein-coupled receptors (GPCRs) and sigma receptors.

Radioligand binding assays are commonly employed for these studies. For instance, the affinity of piperidine derivatives for sigma-1 (S1R) and sigma-2 (S2R) receptors has been determined using radioligands like ³H-pentazocine for S1R and [³H]DTG for S2R. nih.gov In one study, a piperidine-based compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, demonstrated high affinity for the S1R with a K_i value of 3.2 nM, which is comparable to the reference compound haloperidol (K_i of 2.6 nM). nih.gov

Similarly, the affinity of piperidine derivatives for the human histamine H3 receptor (hH3R) has been thoroughly characterized. Competition binding experiments using novel high-affinity radioligands have established sub-nanomolar affinity for certain derivatives. nih.gov The data in the table below, derived from a study on dual H3/σ1 receptor ligands, illustrates the high affinity and selectivity that can be achieved through structural modifications of the piperidine scaffold. nih.gov

| Compound | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) |

|---|---|---|---|

| Compound 5 (piperidine) | 7.70 | 3.64 | 152 |

| Compound 11 (piperidine) | 6.2 | 4.41 | 67.9 |

| Compound 4 (piperazine) | 3.17 | 1531 | 312 |

| Pitolisant | 1.0–2.4 | 0.5 | 6.5 |

Piperidine derivatives have also been identified as potent inhibitors of various enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, certain benzimidazole-piperidine hybrids have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. semanticscholar.org The IC50 values for these compounds were in the micromolar range, with the most active derivatives showing potency comparable to standard drugs like galantamine. semanticscholar.org The Ellman's method is a standard in vitro assay used to determine the cholinesterase inhibitory potencies of such compounds. nih.gov

Another study focused on benzamide derivatives containing a piperidine core as potential AChE inhibitors. nih.gov The data from these studies highlight the potential of the piperidine scaffold in designing effective enzyme inhibitors.

| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Reference Drug | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Benzimidazole-piperidine hybrids (1-13) | AChE | 19.44 - 36.05 | Galantamine | 19.34 |

| Benzimidazole-piperidine hybrids (1-13) | BuChE | 21.57 - 39.55 | Galantamine | 21.45 |

| Benzimidazole-piperidine hybrids (14-26) | AChE | 22.07 - 42.01 | Galantamine | 18.05 |

| Benzimidazole-piperidine hybrids (14-26) | BuChE | 26.32 - 47.03 | Galantamine | 21.45 |

The unique chemical structure of piperidine allows it to interact with a diverse array of molecular targets, including enzymes, receptors, and ion channels. clinmedkaz.org In silico tools, such as SwissTargetPrediction, are often used in preliminary studies to predict the most likely protein targets for new piperidine derivatives. clinmedkaz.org

Key molecular targets identified for various piperidine derivatives include:

Sigma Receptors (σ1 and σ2): These receptors are involved in numerous cellular functions and are targets for neuropsychiatric and neurodegenerative diseases. Many piperidine compounds bind with high affinity to σ1 receptors. nih.govnih.gov

Histamine H3 Receptor (H3R): As a presynaptic autoreceptor in the central nervous system, H3R is a target for cognitive disorders. Piperidine derivatives have been developed as potent H3R antagonists and inverse agonists. nih.govresearchgate.net

Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. semanticscholar.org

Dopamine Transporter (DAT): Certain phencyclidine-like piperidine derivatives show selectivity for the dopamine uptake complex. clinmedkaz.org

GABA Transporters (GATs): Piperidine-3-carboxylic acid derivatives have been evaluated as GABA uptake inhibitors. clinmedkaz.org

ADORA1 Receptor: Docking studies have suggested potential interactions between some cytotoxic piperidine derivatives and the Adenosine A1 receptor. researchgate.net

Tubulin: A study on related azetidin-2-ones, which share some structural similarities with modified piperidines, found that these compounds could interact with the colchicine-binding domain of tubulin, leading to microtubule destabilization. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This approach is widely used in drug discovery to identify novel active compounds through virtual screening.

For piperidine derivatives, pharmacophore models have been successfully developed to explain their interaction with various targets. A general pharmacophore model for σ1R ligands consists of a central basic amine (like the piperidine nitrogen) flanked by two hydrophobic domains. nih.govnih.gov Potent and selective S1R ligands are characterized by an optimal distance between these hydrophobic features. nih.gov Docking studies have shown that the piperidine nitrogen atom can act as the positive ionizable group that forms key interactions, such as salt bridges, with acidic residues like Glutamic acid (Glu172) in the receptor's binding site. nih.gov

Similarly, a pharmacophore model for H3R antagonists typically includes a basic tertiary amine, a linker chain, and a central core. nih.gov These models are constructed based on the structures of known active compounds and can be used to screen large chemical databases to find new molecules that fit the model and are likely to be active. The Electronic-Topological Method (ETM) has also been used to generate pharmacophore and anti-pharmacophore models for piperidine morphinomimetics to predict analgesic activity. nih.gov

Elucidation of Molecular Mechanisms of Action (at the biochemical/cellular level)

The diverse molecular targets of piperidine derivatives lead to a variety of molecular mechanisms of action at the cellular level.